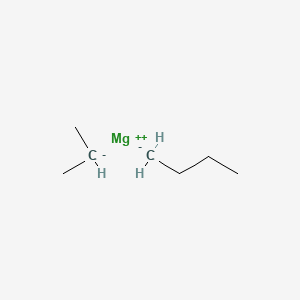

magnesium;butane;propane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Magnesium, butane, and propane are three distinct compounds, each with unique properties and applications. Magnesium is a lightweight, silvery-white metal known for its high reactivity and use in various industrial applications. Butane and propane are hydrocarbons belonging to the alkane family, commonly used as fuels due to their flammability and energy content. This article explores the synthesis, reactions, applications, mechanisms, and comparisons of these compounds.

准备方法

Magnesium

Magnesium is primarily produced through two methods: electrolysis of magnesium chloride and thermal reduction of magnesium oxide. In the electrolytic process, magnesium chloride is dissociated into magnesium metal and chlorine gas in electrolytic cells .

Butane

Butane is typically obtained from the distillation of crude oil in refineries. During this process, crude oil is heated, and its components are separated based on their boiling points . Butane can also be synthesized through the dehalogenation of haloalkanes and hydrogenation of alkenes and alkynes .

Propane

Propane is produced as a byproduct of natural gas processing and petroleum refining. It is separated from other hydrocarbons through distillation and liquefaction processes. Propane can also be synthesized through the hydrogenation of propylene.

化学反应分析

Magnesium

Magnesium undergoes various reactions, including:

Oxidation: Reacts with oxygen to form magnesium oxide (MgO) and magnesium nitride (Mg₃N₂) when ignited.

Reaction with Acids: Dissolves in acids to form magnesium ions and hydrogen gas.

Reaction with Water: Reacts with steam to form magnesium oxide or magnesium hydroxide and hydrogen gas.

Butane

Butane undergoes several reactions, such as:

Combustion: Burns in the presence of oxygen to form carbon dioxide and water.

Halogenation: Reacts with halogens like chlorine to form butyl chloride and hydrogen chloride.

Propane

Propane also undergoes similar reactions:

Combustion: Burns to produce carbon dioxide and water.

Halogenation: Reacts with halogens to form various halogenated products.

科学研究应用

Magnesium

Magnesium is widely used in various fields:

Chemistry: Used as a reducing agent in the production of titanium and other metals.

Biology: Essential for numerous biological processes, including enzyme function and DNA synthesis.

Medicine: Used in antacids and laxatives.

Industry: Utilized in the production of lightweight alloys for automotive and aerospace applications.

Butane

Butane has several applications:

Fuel: Used in lighters, portable stoves, and as a component of liquefied petroleum gas (LPG).

Food Industry: Used in the production of vegetable oils and as a propellant in aerosol sprays.

Propane

Propane is primarily used as a fuel for heating, cooking, and in industrial applications. It is also used as a refrigerant and in the production of petrochemicals.

作用机制

Magnesium

Magnesium acts as a physiological calcium channel blocker, inducing smooth muscle relaxation and reducing acetylcholine release at motor nerve terminals . It is involved in over 300 enzymatic reactions, including energy metabolism and nucleic acid synthesis .

Butane

Butane’s primary mechanism of action involves its flammability and energy release during combustion. It can cause central nervous depression when inhaled in high concentrations due to its lipophilic nature and interaction with neuronal membranes .

Propane

Propane’s mechanism of action is similar to butane, primarily involving its combustion properties and energy release.

相似化合物的比较

Magnesium

Magnesium is often compared to other alkaline earth metals like calcium and strontium. These elements share similar chemical properties but differ in reactivity and applications .

Butane

Butane is similar to other alkanes like propane and pentane. While all are used as fuels, butane has a higher boiling point and energy content compared to propane .

Propane

Propane is often compared to butane and natural gas. Propane has a lower boiling point than butane, making it more suitable for use in colder climates .

Conclusion

Magnesium, butane, and propane are versatile compounds with a wide range of applications in various fields. Understanding their preparation methods, chemical reactions, scientific applications, mechanisms of action, and comparisons with similar compounds provides valuable insights into their significance and utility.

属性

CAS 编号 |

77598-75-5 |

|---|---|

分子式 |

C7H16Mg |

分子量 |

124.51 g/mol |

IUPAC 名称 |

magnesium;butane;propane |

InChI |

InChI=1S/C4H9.C3H7.Mg/c1-3-4-2;1-3-2;/h1,3-4H2,2H3;3H,1-2H3;/q2*-1;+2 |

InChI 键 |

OGRNPGXREDBJKF-UHFFFAOYSA-N |

规范 SMILES |

CCC[CH2-].C[CH-]C.[Mg+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)

![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

acetate](/img/structure/B14450130.png)

![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)